molecular formula C20H22N2O2S2 B10904967 (2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(thiophen-2-yl)prop-2-enamide]

(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(thiophen-2-yl)prop-2-enamide]

Cat. No.: B10904967
M. Wt: 386.5 g/mol
InChI Key: FDLQDXCJEPWNJY-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-THIENYL)-N~1~-(4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)-2-PROPENAMIDE is a complex organic compound featuring a thiophene ring, a cyclohexyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-THIENYL)-N~1~-(4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Amidation Reaction: The thiophene derivative is then subjected to an amidation reaction with a cyclohexylamine derivative under controlled conditions to form the amide bond.

    Propenamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-THIENYL)-N~1~-(4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(E)-3-(2-THIENYL)-N~1~-(4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-3-(2-THIENYL)-N~1~-(4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-THIENYL)-N~1~-(4-{[(E)-3-(2-THIENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)-2-PROPENAMIDE is unique due to its combination of a thiophene ring, a cyclohexyl group, and a propenamide moiety

Properties

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

(E)-3-thiophen-2-yl-N-[4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]cyclohexyl]prop-2-enamide

InChI

InChI=1S/C20H22N2O2S2/c23-19(11-9-17-3-1-13-25-17)21-15-5-7-16(8-6-15)22-20(24)12-10-18-4-2-14-26-18/h1-4,9-16H,5-8H2,(H,21,23)(H,22,24)/b11-9+,12-10+

InChI Key

FDLQDXCJEPWNJY-WGDLNXRISA-N

Isomeric SMILES

C1C(CCC(C1)NC(=O)/C=C/C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3

Canonical SMILES

C1CC(CCC1NC(=O)C=CC2=CC=CS2)NC(=O)C=CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.